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molecular formula C20H16Cl2F3NO3 B8234363 Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate

Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate

Cat. No. B8234363
M. Wt: 446.2 g/mol
InChI Key: APUXCVWVQJMOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623896B2

Procedure details

Triethylamine (1.2 ml) was added at ambient temperature to a solution of 3-(4-bromo-3-methyl-phenyl)-5-(3,5-dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazole (1.2 g) (Example I3) in ethanol (45 ml). Bis(triphenylphosphine)palladium(II) dichloride (“PdCl2(PPh3)2”) (0.185 g) was added and the reaction mixture was stirred in a pressure reactor in an atmosphere of carbon monoxide (120 bar) at 115° C. for 8 hours. The reaction mixture was cooled to ambient temperature, filtered over Celite® and concentrated. The residue was purified by preparative HPLC to give 4-[5-(3,5-dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-benzoic acid ethyl ester (0.85 g) as a yellow oil. 1H-NMR (CDCl3, 400 MHz): 7.95 (d, 1H), 7.55 (m, 4H), 7.45 (s, 1H), 4.40 (q, 2H), 4.10 (d, 1H), 3.7 (d, 1H), 2.60 (s, 3H), 1.40 (t, 3H) ppm.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH2:19][C:18]([C:24]3[CH:29]=[C:28]([Cl:30])[CH:27]=[C:26]([Cl:31])[CH:25]=3)([C:20]([F:23])([F:22])[F:21])[O:17][N:16]=2)=[CH:11][C:10]=1[CH3:32].[C]=[O:34].[CH2:35]([OH:37])C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:6]([O:34][C:35](=[O:37])[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH2:19][C:18]([C:24]3[CH:25]=[C:26]([Cl:31])[CH:27]=[C:28]([Cl:30])[CH:29]=3)([C:20]([F:23])([F:22])[F:21])[O:17][N:16]=2)=[CH:11][C:10]=1[CH3:32])[CH3:7] |^3:32,^1:40,59|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0.185 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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